Ethyl (S)-(+)-mandelate

Chiral Chromatography Enantiomer Separation Analytical Chemistry

Racemic or incorrect enantiomer supply compromises stereoselective synthesis. Ethyl (S)-(+)-mandelate (CAS 13704-09-1) delivers defined (S)-configuration ([α]²⁰/D +135° to +140°) for chiral HPLC method development (α=2.11) and biocatalytic resolutions (E=56). Key applications: • Chiral acyl donor in CAL-B lipase-catalyzed aminolysis for enantiopure α-hydroxy amides (60-97% yield). • Recoverable (S)-enantiomer via lipase N435 kinetic resolution (84% ee for (R)-enantiomer). • Chiral pool starting material for enantio-differentiating Claisen condensations. Ships ambient; ≥97% purity.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 13704-09-1
Cat. No. B087672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (S)-(+)-mandelate
CAS13704-09-1
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=C1)O
InChIInChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m0/s1
InChIKeySAXHIDRUJXPDOD-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (S)-(+)-mandelate Chiral Building Block Guide


Ethyl (S)-(+)-mandelate (CAS 13704-09-1) is the (S)-enantiomer of ethyl mandelate, a chiral α-hydroxy ester with the molecular formula C₁₀H₁₂O₃ and molecular weight 180.20 . It serves as a chiral building block and resolving agent in asymmetric synthesis, pharmaceutical intermediate preparation, and enantioselective catalysis . The compound exhibits a specific optical rotation of [α]²⁰/D +135.0 to +140.0 deg (C=1, CHCl₃) and a melting point of 32–34 °C . Its procurement relevance lies in its defined stereochemistry, which dictates its utility in stereoselective transformations and chiral resolution processes.

Chiral building block for stereoselective synthesis
Reference standard for chiral HPLC method development
Resolving agent in biocatalytic kinetic resolutions

Why (S)-Enantiomer Cannot Be Substituted


Substituting Ethyl (S)-(+)-mandelate with its racemic mixture (±)-ethyl mandelate (CAS 774-40-3) or the (R)-enantiomer (CAS 10606-72-1) is not viable in stereoselective applications. The enantiomers exhibit distinct chromatographic elution profiles on chiral stationary phases [1] and differential reactivity with chiral catalysts and auxiliaries [2]. In biocatalytic resolutions, hydrolases display pronounced (S)-enantioselectivity (E = 56), meaning that using the incorrect enantiomer would alter reaction outcomes or fail to produce the desired stereochemical configuration [3]. The absolute configuration determines both the direction and magnitude of optical rotation, which is critical for polarimetric purity assessment and stereochemical assignment in downstream synthesis.

Racemic mixture Chiral separation profiles differ; racemate may not reproduce enantiopure outcomes in asymmetric reactions.
(R)-enantiomer Opposite elution order on chiral stationary phases alters stereochemical identity; biocatalytic selectivity may shift.
Similar chiral esters Lactate-based auxiliaries show opposite enolate preference, altering reaction stereochemistry.

Quantitative Differentiation Evidence


Chiral HPLC Retention and Separation Factor

Under isocratic chiral HPLC conditions using a cellulose-based stationary phase (Eurocel 01, 5 µm) with hexane:2-propanol (90:10, v/v) mobile phase, the (S)-enantiomer of ethyl mandelate exhibits a capacity factor (k′₂) of 2.32, eluting after the (R)-enantiomer which has a capacity factor (k′₁) of 1.10 [1]. This elution order (R before S) is consistent across multiple cyclodextrin-based chiral separation systems [2].

Chiral HPLC retention
Head-to-head
α = 2.11 (k'₂ 2.32 (S) vs k'₁ 1.10 (R))
Supports enantiomeric purity verification
Eurocel 01, hexane:2-propanol (90:10), 1.0 mL/min, 25 °C, UV 220 nm
Chiral Chromatography Enantiomer Separation Analytical Chemistry

Enantioselectivity in Biocatalytic Resolution

In the hydrolytic kinetic resolution of (R,S)-ethyl mandelate using Klebsiella oxytoca hydrolase (SNSM-87) in biphasic iso-octane/water media, the enzyme displays (S)-enantioselectivity with an enantiomeric ratio E = 56 at 45 °C, preferentially hydrolyzing the (S)-ester to yield (S)-mandelic acid while leaving (R)-ethyl mandelate in the organic phase [1]. In contrast, Lipase MY exhibits low enantioselectivity with E = 10 under comparable conditions [1].

Biocatalytic resolution
Head-to-head
E = 56 (K. oxytoca) vs E = 10 (Lipase MY)
Reported (S)-enantioselectivity for hydrolase
Biphasic iso-octane/pH 7, 5 mM substrate, 45 °C
Biocatalysis Kinetic Resolution Enzymatic Hydrolysis

Enantio-Differentiating Reactivity with Racemic Enolates

In acylation reactions with lithium (±)-spiro-γ-lactone enolate, O-protected methyl (+)-(S)-mandelate and methyl (−)-(S)-lactate exhibit opposite enantio-differentiating preferences: the (R,R)-enolate selectively reacts with the (S)-mandelate ester, whereas the (S,S)-enolate is most reactive with the (S)-lactate ester [1]. This divergent reactivity is attributed to differences in chelation-mediated transition state stabilization, as confirmed by DFT calculations at the B3LYP/6-31G(++)(d,p) level [1].

Enolate reactivity
Head-to-head
(R,R)-enolate reacts with (S)-mandelate; (S,S)-enolate with (S)-lactate
Demonstrates chiral auxiliary specificity
DFT-validated chelation transition states
Asymmetric Synthesis Chiral Auxiliary Enantiodifferentiation

Biocatalytic Aminolysis Yield Profile

In aminolysis reactions catalyzed by Candida antarctica lipase B (CAL-B), Ethyl (S)-mandelate reacts with various aliphatic amines to produce amides in isolated yields ranging from 60% to 97% under optimized conditions (45 °C, hexane, 3–6 h) [1]. The enzyme displays higher activity with mono-functionalized amines, enabling chemoselective amide bond formation [1].

Aminolysis yield
Reported
60–97% isolated yield
Supports biocatalytic application fit
CAL-B lipase, 45 °C, hexane, 3–6 h, 11 products
Biocatalysis Green Chemistry Amide Synthesis

Lipase-Catalyzed Hydrolysis of Enantiomers

In lipase N435-catalyzed hydrolysis of RS-ethyl mandelate in tert-butanol, the (R)-enantiomer is preferentially hydrolyzed, achieving 41.6% conversion of (R)-ethyl mandelate with 84.0% enantiomeric excess after 24 h at 40 °C [1]. The (S)-ethyl mandelate remains largely unreacted under these conditions.

Lipase hydrolysis
Assay context
(R)-ethyl mandelate 41.6% conv., 84.0% ee; (S) unreacted
Supports (S)-enantiomer recovery in kinetic resolution
Lipase N435, tert-butanol, 40 °C, 24 h
Enzymatic Resolution Lipase Catalysis Chiral Pool Synthesis

Enantiomeric Purity Specifications by Vendor

Commercially available Ethyl (S)-(+)-mandelate from major suppliers is offered with specified enantiomeric excess (ee) values: Sigma-Aldrich specifies ee ≥ 98.5% with optical rotation [α]²¹/D +134° (c=3, CHCl₃) ; TCI specifies optical purity ≥ 98.0 ee% with [α]²⁰/D +135.0 to +140.0 deg (C=1, CHCl₃) ; Chem-Impex specifies chiral purity ≥ 98.5% with [α]²⁰/D 133–137° (C=3, CHCl₃) .

Vendor ee specs
Data to verify
ee ≥ 98.5% across major suppliers
Supports procurement quality benchmark
Supplier-reported; verify with in-house QC
Quality Control Procurement Specification Chiral Purity

Recommended Application Scenarios


Enantiomeric Purity Verification and QC

Procure Ethyl (S)-(+)-mandelate as a reference standard for chiral HPLC method development and enantiomeric purity assessment. The established separation factor α = 2.11 on cellulose-based chiral stationary phases enables reliable quantitation of enantiomeric composition in mandelate-containing samples [5]. The consistent elution order (R before S) across multiple cyclodextrin-based systems facilitates method transfer and validation .

Biocatalytic Synthesis of Chiral Amides

Use Ethyl (S)-(+)-mandelate as a chiral acyl donor in CAL-B lipase-catalyzed aminolysis reactions to synthesize enantiopure α-hydroxy amides with isolated yields of 60–97% [5]. This approach supports the preparation of anticonvulsant N-benzyl 2-phenylacetamide derivatives under mild, environmentally benign conditions suitable for pharmaceutical intermediate production.

Kinetic Resolution for Enantiopure Derivatives

Employ Ethyl (S)-(+)-mandelate as the unreacted substrate in lipase N435-catalyzed kinetic resolutions of racemic ethyl mandelate. Under optimized conditions (40 °C, tert-butanol, 24 h), the (R)-enantiomer is preferentially hydrolyzed with 84.0% ee, leaving (S)-ethyl mandelate in the organic phase for recovery [5]. This route provides a scalable biocatalytic alternative for obtaining (S)-enantiopure material.

Asymmetric Synthesis and Chiral Auxiliary Use

Utilize Ethyl (S)-(+)-mandelate as a chiral pool starting material or chiral auxiliary in enantio-differentiating Claisen condensations. Its distinct reactivity pattern with (R,R)-enolates, in contrast to (S)-lactate which reacts with (S,S)-enolates, enables stereochemical control in the synthesis of complex γ-lactone derivatives [5]. This specificity makes it irreplaceable by structurally similar chiral esters.

Application
Selection Property
Validation Focus
Chiral purity QC
Chiral HPLC separation context
Enantiomeric composition verification
Chiral amide synthesis
Lipase-catalyzed aminolysis context
Synthetic efficiency review
Enantiopure (S)-mandelate recovery
Lipase-mediated kinetic resolution context
Substrate enantioselectivity review
Asymmetric synthesis
Chiral auxiliary specificity context
Stereochemical outcome control

Technical Documentation Hub

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58 linked technical documents
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